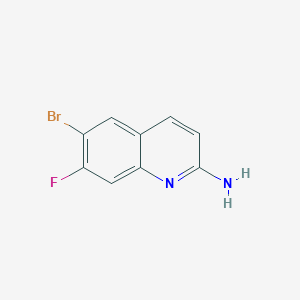
6-Bromo-7-fluoroquinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-fluoroquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and fluorine atoms at the 6th and 7th positions, respectively, on the quinoline ring. The molecular formula of this compound is C9H6BrFN2, and it has a molecular weight of 257.06 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-fluoroquinolin-2-amine typically involves the halogenation of quinoline derivatives. One common method is the bromination of 7-fluoroquinoline, followed by amination at the 2nd position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate amine source for the amination step .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-7-fluoroquinolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-fluoroquinolin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-fluoroquinolin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death . The compound’s ability to modulate receptor activity also makes it a valuable tool in pharmacological research .
Vergleich Mit ähnlichen Verbindungen
7-Fluoroquinoline: Lacks the bromine atom, resulting in different reactivity and applications.
6-Bromoquinoline: Lacks the fluorine atom, affecting its electronic properties and biological activity.
Fluoroquinolones: A class of antibiotics that share the fluorine atom but have different substituents and pharmacological profiles.
Uniqueness: 6-Bromo-7-fluoroquinolin-2-amine is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate in the synthesis of various biologically active compounds .
Eigenschaften
Molekularformel |
C9H6BrFN2 |
|---|---|
Molekulargewicht |
241.06 g/mol |
IUPAC-Name |
6-bromo-7-fluoroquinolin-2-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4H,(H2,12,13) |
InChI-Schlüssel |
OUVPHQKZNSRMKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=CC(=C(C=C21)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















